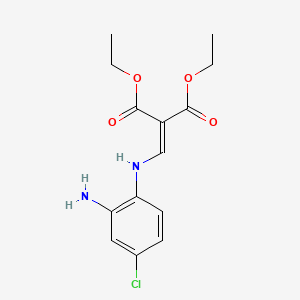

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate

Description

Crystallographic Studies and X-Ray Diffraction Analysis

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate (C₁₄H₁₇ClN₂O₄) exhibits a planar molecular geometry stabilized by intramolecular hydrogen bonding and π-π stacking interactions. Single-crystal X-ray diffraction studies of analogous Schiff base derivatives reveal a Z-configuration for the imine group (C=N), with bond lengths of approximately 1.28–1.30 Å, consistent with delocalized electron density across the conjugated system. The crystal lattice often adopts a monoclinic or triclinic system, with unit cell parameters such as a = 14.27 Å, b = 9.27 Å, c = 25.92 Å, and β = 139.59°. Key intermolecular interactions include:

- C–H∙∙∙O hydrogen bonds (2.5–2.8 Å) between ester carbonyl groups and aromatic protons.

- N–H∙∙∙O interactions (2.7–3.0 Å) involving the amino group and adjacent oxygen atoms.

Table 1: Selected crystallographic parameters for analogous compounds

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Bond length (C=N) | 1.29 Å | |

| Dihedral angle* | 5.34° (aromatic rings) |

*Dihedral angle between aromatic rings in related structures.

Properties

IUPAC Name |

diethyl 2-[(2-amino-4-chloroanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHHJGPYSIGPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681478 | |

| Record name | Diethyl [(2-amino-4-chloroanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-10-8 | |

| Record name | 1,3-Diethyl 2-[[(2-amino-4-chlorophenyl)amino]methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [(2-amino-4-chloroanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

The reaction proceeds via nucleophilic attack of the amine on the ethoxymethylene group of diethyl malonate, followed by cyclodehydration. Key steps include:

Table 1: Gould-Jacobs Reaction Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 180–200°C | |

| Solvent | Diphenylether | |

| Reaction Time | 2–4 hours | |

| Yield (Analogous) | 70–85% |

Purification typically involves column chromatography (ethyl acetate/hexane), though recrystallization from ethanol is feasible for larger batches.

One-Pot Decarboxylative Acylation

A scalable one-pot method, derived from patent literature, eliminates multi-step isolation by combining condensation and decarboxylation.

Two-Step Protocol

Table 2: One-Pot Method Parameters

This method’s efficiency stems from in situ decarboxylation, reducing solvent waste and processing time. Industrial adaptations employ continuous flow reactors to enhance throughput.

This method offers precision in regioselectivity but requires specialized equipment, limiting industrial adoption.

Solvent and Catalytic Optimization

Solvent Effects

Catalytic Innovations

-

Cs₂CO₃ vs. K₂CO₃ : Cesium carbonate’s superior solubility in organic solvents improves decarboxylation efficiency.

-

Base-Free Conditions : Excess DEM self-catalyzes condensation at 120°C, reducing reagent costs.

Industrial-Scale Production

Continuous Flow Synthesis

Adapting the one-pot method to flow systems reduces batch time from hours to minutes. Key metrics:

Purification Strategies

-

Crystallization vs. Chromatography : Industrial setups favor solvent-assisted crystallization (ethanol/water) over column chromatography for cost efficiency.

Comparative Methodological Analysis

Table 4: Method Comparison

| Method | Yield | Scalability | Cost |

|---|---|---|---|

| Gould-Jacobs | 70–85% | Moderate | High |

| One-Pot Acylation | 90–98% | High | Low |

| Photoredox | 65–75% | Low | Very High |

The one-pot method excels in yield and scalability, whereas photoredox suits niche applications requiring precise functionalization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Electronic and Conformational Properties

- Push-Pull Effects: Analogous to dimethyl 2-(methylaminomethylene)malonate (), the title compound exhibits a push-pull electronic configuration. The amino group (electron donor) and malonate ester (electron acceptor) stabilize the conjugated system, influencing reactivity in cyclization reactions .

- Conformational Preferences: X-ray studies on diethyl 2-((4-bromophenylamino)methylene)malonate () reveal planar geometries, while dimethyl analogs (e.g., ) adopt distinct EZ or ZZa conformers depending on substituent steric and electronic effects . The 2-amino-4-chloro substitution in the target compound likely enhances planarity due to intramolecular hydrogen bonding.

Physicochemical and Spectroscopic Data

- NMR Trends : The 2,4-difluoro analog () shows distinct ¹H NMR signals (δ 11.00 ppm for N-H, δ 8.14 ppm for C-H), while bromo and methoxy analogs exhibit shifts influenced by substituent electronegativity .

- IR Spectroscopy: Methylamino-substituted malonates () display N-H stretches near 3300 cm⁻¹, consistent with the target compound’s amino group .

Biological Activity

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is an organic compound that has garnered attention for its potential biological activities, particularly in antifungal applications. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C14H17ClN2O4

- Molar Mass : 312.75 g/mol

- CAS Number : 1199773-10-8

- Storage Conditions : 2-8°C

The compound features a malonate moiety linked to a 2-amino-4-chlorophenylamino group via a methylene bridge. The presence of chlorine and amino groups suggests significant reactivity and biological potential, making it a subject of interest in medicinal chemistry and agriculture .

Antifungal Properties

Research indicates that this compound exhibits promising antifungal properties. It has been studied for its ability to inhibit the growth of various fungal pathogens, including Fusarium oxysporum, a common agricultural pest. The compound has shown fungistatic and fungicidal effects, with studies revealing significant inhibition of mycelial growth at nanomolar concentrations .

Table 1: Antifungal Activity of this compound

| Compound | Target Pathogen | IC50 (µM) | Activity Type |

|---|---|---|---|

| DAMM 1 | Fusarium oxysporum | <0.5 | Fungicidal |

| DAMM 2 | Fusarium oxysporum | 13 | Fungistatic |

| DAMM 3 | Fusarium oxysporum | 18 | Fungistatic |

The most active derivatives demonstrated IC50 values below 0.5 µM, indicating their potential as effective antifungal agents .

The mechanism by which this compound exerts its antifungal effects involves interaction with specific molecular targets within fungal cells. These interactions may inhibit key enzymes or disrupt essential cellular processes, leading to reduced growth or death of the pathogen. The structural components of the compound likely influence its binding affinity to these targets, although further studies are necessary to elucidate the precise pathways involved .

Synthesis and Research Applications

This compound can be synthesized through various methods involving diethyl malonate and substituted anilines. Its versatility as a synthetic intermediate is notable, allowing for the production of more complex molecules in organic chemistry.

The compound is also utilized in scientific research across several fields:

- Chemistry : As a building block for synthesizing more complex organic compounds.

- Biology : In studies focusing on enzyme inhibition and protein interactions.

- Industry : In the production of specialty chemicals and materials.

Case Studies

Recent studies have highlighted the efficacy of this compound in agricultural settings. For instance, a study demonstrated its ability to significantly reduce the mycelial growth of Fusarium oxysporum in controlled environments, suggesting potential applications as an agricultural fungicide .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate?

- Methodology :

- Reagent Selection : Use diethyl ethoxymethylenemalonate (EMME) and 2-amino-4-chloroaniline in a 1:1 molar ratio. Catalysts like piperidine or acetic acid improve yield by facilitating condensation .

- Solvent and Temperature : Reflux in toluene or ethanol at 120–140°C for 2–3 hours to ensure complete reaction .

- Purification : Recrystallize from methanol or diethyl ether to achieve >95% purity. Column chromatography (silica gel, hexane/ethyl acetate) resolves byproducts .

- Key Variables : Adjusting solvent polarity (e.g., ethanol vs. toluene) and catalyst loading (0.5–2.0 mol%) can optimize reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : Use H and C NMR to confirm the malonate backbone and aromatic substitution patterns. Key signals include the methylene proton (δ 8.1–8.2 ppm, d, J = 13–14 Hz) and ester carbonyl carbons (δ 165–170 ppm) .

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (N–H⋯O) and planarity of the conjugated system, critical for understanding reactivity .

- Purity Assessment : HPLC (C18 column, acetonitrile/water) ensures >98% purity for biological assays .

Q. How can initial biological activity screening be designed for this compound?

- Assay Selection :

- Antimicrobial : Use broth microdilution (MIC against S. aureus and C. albicans) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Structural Basis : The 4-chloroaniline moiety enhances membrane penetration, while the malonate ester may act as a Michael acceptor for enzyme inhibition .

Advanced Research Questions

Q. How do substituent variations (e.g., Cl, F, Br) impact bioactivity and reaction pathways?

- Structure-Activity Relationship (SAR) :

- Halogen Effects : 4-Chloro substitution improves antimicrobial activity compared to 4-fluoro analogs due to increased lipophilicity and target binding . Bromine at the same position enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .

- Synthetic Pathways : Fluorinated analogs require lower reaction temperatures (90°C vs. 120°C) to avoid decomposition .

- Data-Driven Design : Compare IC values across analogs (e.g., 4-Cl vs. 4-Br) using ANOVA to identify statistically significant trends .

Q. What mechanistic insights explain its potential as a VEGFR-2 inhibitor?

- Hypothesis : The compound’s planar structure and electron-deficient malonate group may bind to the ATP-binding pocket of VEGFR-2, disrupting kinase activity .

- Validation :

- Molecular Docking : Use AutoDock Vina to simulate binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .

- Enzyme Assays : Measure inhibition of recombinant VEGFR-2 kinase (IC < 1 μM confirms potency) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in antimicrobial efficacy between studies may arise from:

- Strain Variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) .

- Solubility Issues : Use DMSO co-solvents (<1% v/v) to improve aqueous solubility .

- Statistical Analysis : Apply Bland-Altman plots to assess inter-laboratory variability in IC measurements .

Q. What strategies stabilize this compound under experimental conditions?

- Instability Factors : Hydrolysis of the malonate ester in aqueous media or photo-degradation of the aryl chloride .

- Mitigation :

- Storage : -20°C under argon, shielded from light.

- In Situ Derivatization : Convert to more stable analogs (e.g., tert-butyl esters) before biological assays .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.